molecular formula C12H16N6O2S3 B2630773 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392318-84-2

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No. B2630773
CAS RN: 392318-84-2
M. Wt: 372.48
InChI Key: DPRRVZXHKHENST-UHFFFAOYSA-N
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Description

The compound “N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and rings. A close inspection of the molecular features reveals that the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its anticancer properties. Additionally, modifications of its structure could be explored to enhance its activity or alter its properties .

Mechanism of Action

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S3/c1-3-4-5-8(19)13-11-17-18-12(23-11)21-6-9(20)14-10-16-15-7(2)22-10/h3-6H2,1-2H3,(H,13,17,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRRVZXHKHENST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

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